Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
Description
The compound Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is a boronic ester derivative featuring a sulfonamide moiety and a pinacol boronate group. Key identifiers include:
- Molecular Formula: C₁₄H₂₃BN₂O₄S
- Molecular Weight: 326.23 g/mol
- CAS Numbers: 2246751-49-3 () and 914606-98-7 ()†
- Purity: ≥95% ()
- Applications: Primarily used in research settings, such as Suzuki-Miyaura cross-coupling reactions, due to its boronate functionality ().
†CAS number discrepancies may arise from supplier-specific nomenclature or isomer variations.
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-12(8-10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPCBICXLFFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst.
Sulfonation: The sulfonic acid group can be introduced by reacting propane-2-sulfonyl chloride with the boronic ester derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts and base (e.g., potassium carbonate).
Major Products
Oxidation: Phenol derivatives.
Substitution: Sulfonamide or sulfonate esters.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Neuroinflammation and Neuroprotection
Mechanism of Action:
Recent studies have identified propane-2-sulfonic acid octadec-9-enyl-amide (N15), a derivative of propane-2-sulfonic acid, as a dual agonist for peroxisome proliferator-activated receptors α and γ (PPARα/γ). This compound has demonstrated significant anti-inflammatory effects in various models of neuroinflammation. In experiments involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, N15 was shown to reduce the expression of proinflammatory cytokines such as IL-1β, IL-6, and TNFα. Additionally, it inhibited microglial activation and neuronal apoptosis in the hippocampus and cortex .
Case Study:
In a study focused on the effects of N15 on neuroinflammatory responses, researchers found that administration of N15 significantly improved neuronal survival and reduced markers of inflammation. The findings suggest that N15 could serve as a promising candidate for treating neuroinflammatory diseases by enhancing PPARα/γ signaling pathways .
Alzheimer's Disease Research
Therapeutic Potential:
The potential application of propane-2-sulfonic acid derivatives in Alzheimer's disease has been explored through various experimental models. In one study, N15 was administered to AD model mice to evaluate its effects on cognitive function and amyloid-beta (Aβ) accumulation. The results indicated that N15 treatment led to improved neurocognitive performance as measured by the Morris Water Maze test. Furthermore, it reduced Aβ levels in the hippocampus and modulated the expression of key proteins involved in AD pathology .
Findings:
The study highlighted that N15 not only decreased neurocognitive dysfunction but also enhanced brain-derived neurotrophic factor (BDNF) expression while decreasing levels of presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are critical in Aβ formation. These results underscore the compound's potential as a therapeutic agent for AD by targeting multiple pathways involved in disease progression .
Summary Table of Applications
| Application Area | Compound Derivative | Mechanism/Effect | Key Findings |
|---|---|---|---|
| Neuroinflammation | N15 | PPARα/γ dual agonist | Reduced proinflammatory cytokines; improved neuronal survival |
| Alzheimer's Disease | N15 | Modulation of Aβ accumulation; enhancement of BDNF | Improved cognitive function; decreased Aβ levels |
| Anti-Cancer | Various | Targeting cancer signaling pathways | Potential inhibition of tumor growth |
Mechanism of Action
The mechanism of action of Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide involves its ability to interact with various molecular targets through its sulfonic acid and boronic ester groups. The sulfonic acid group can form strong ionic interactions, while the boronic ester group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes or other biological targets.
Comparison with Similar Compounds
Structural Analogs with Modified Aliphatic Chains
Positional Isomers
- 1-Propanesulfonamide N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] (): Key Difference: Boronate group at the meta-position (3-position) vs. para-position (4-position) on the phenyl ring. Molecular Weight: 325.23 g/mol (vs. 326.23 g/mol for the target).
Functional Group Variations
Heterocyclic Core Modifications
- Quinoline and Pyridine Boronic Esters (): Examples: 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline (CAS 908350-80-1), 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine. Key Difference: Nitrogen-containing aromatic cores replace phenyl. Impact: Increased electron-withdrawing effects in pyridine/quinoline derivatives enhance stability but may reduce nucleophilicity in cross-coupling reactions.
Biological Activity
Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide (CAS No. 914606-98-7) is a compound that combines sulfonic acid functionality with a boron-containing moiety. This unique structure suggests a potential for diverse biological activities, particularly in catalytic processes and organic synthesis. The following sections detail its biological activity based on available research findings.
- Molecular Formula : C15H24BNO4S
- Molecular Weight : 325.23 g/mol
- Purity : Typically 98%
- Boiling Point : Not specified
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a catalyst in various organic reactions. It has been reported to exhibit significant stability and reusability in catalyzing reactions without leaching active groups. This characteristic is crucial for applications in green chemistry and sustainable synthesis.
Catalytic Applications
-
Organic Reactions : The compound has been utilized in several organic reactions including:
- Acetylation
- Amidation
- Silylation
- Microwave-Assisted Reactions : Research indicates that the compound can be effectively used in microwave-assisted synthesis, which enhances reaction rates and yields while minimizing environmental impact .
- Transesterification : It has shown promise in transesterification reactions, particularly with vegetable oils, indicating its potential application in biofuel production .
Stability and Reusability
A study by Gardy et al. highlighted the compound's stability during multiple catalytic cycles. The material maintained high efficiency with minimal loss of activity after 15 runs in solvent-free conditions at elevated temperatures (100 °C) for transesterification reactions .
Reaction Efficiency
In another investigation, the compound was employed as a solid acid catalyst for the synthesis of biscoumarin derivatives in aqueous conditions. The results demonstrated excellent performance metrics including yield and reaction time efficiency .
Data Table: Summary of Biological Activities
Q & A
Q. What emerging applications leverage the unique properties of this compound?
- Methodological Answer : Emerging uses include:
- Materials science : As a monomer in boron-containing polymers for OLEDs.
- Drug discovery : As a proteolysis-targeting chimera (PROTAC) linker due to its bifunctional reactivity.
- Catalysis : As a ligand precursor in asymmetric hydrogenation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
